Caspase-9 Inhibitor III, also known as Acetyl-Leu-Glu-His-Asp-CMK, is a potent and irreversible inhibitor of caspase-9, a crucial enzyme in the apoptotic pathway. This compound is primarily utilized in cancer research and therapeutic applications due to its ability to modulate apoptosis, which is often dysregulated in cancer cells. The chemical is classified under CAS number 403848-57-7 and has a molecular formula of C₂₄H₃₅ClN₆O₉ with a molecular weight of 587.02 g/mol .
Caspase-9 Inhibitor III is sourced from various chemical suppliers, including Calbiochem, Sigma-Aldrich, and MedChemExpress. It is categorized as a small molecule inhibitor, specifically designed to target caspase-9, which plays a vital role in the intrinsic apoptotic pathway by activating downstream effector caspases .
The synthesis of Caspase-9 Inhibitor III involves several steps typical of peptide synthesis. The compound is synthesized using solid-phase peptide synthesis techniques that allow for the sequential addition of amino acids to form the desired peptide chain. The key steps include:
The molecular structure of Caspase-9 Inhibitor III can be described as follows:
The three-dimensional structure of the inhibitor complexed with caspase-9 has been studied using X-ray crystallography and computational modeling, revealing critical interactions that stabilize the inhibitor within the active site of the enzyme .
Caspase-9 Inhibitor III functions through specific interactions with caspase-9, leading to the inhibition of its enzymatic activity. The primary reaction involves:
The inhibitor's potency is characterized by an IC₅₀ value of approximately 70 nM against caspase-9, indicating a strong affinity for this target .
The mechanism by which Caspase-9 Inhibitor III exerts its effects involves several key processes:
The physical and chemical properties of Caspase-9 Inhibitor III include:
These properties are essential for laboratory handling and application in experimental settings .
Caspase-9 Inhibitor III has several scientific applications:
By understanding how this inhibitor functions and its effects on cellular processes, researchers can gain insights into potential therapeutic strategies for diseases characterized by abnormal apoptosis .
Apoptosis, a genetically programmed cell death mechanism, is executed through a cascade of proteolytic enzymes known as caspases. These cysteine-dependent aspartate-specific proteases exist as inactive zymogens that undergo proteolytic activation upon apoptotic stimuli. The caspase family coordinates both the initiation and execution phases of apoptosis, with initiator caspases (caspase-8, -9, -10) triggering the cascade and effector caspases (caspase-3, -6, -7) dismantling cellular components. Caspase-9 Inhibitor III (Ac-LEHD-CMK) represents a targeted molecular tool designed to selectively modulate the intrinsic apoptotic pathway by inhibiting caspase-9 activity. This tetrapeptide inhibitor (Ac-Leu-Glu-His-Asp-chloromethylketone) features an electrophilic chloromethyl ketone (CMK) warhead that irreversibly binds to the catalytic cysteine residue in caspase-9's active site [1] [4]. With a molecular weight of 587.02 g/mol (C₂₄H₃₅ClN₆O₉) and ≥95% purity, this cell-permeable compound has become indispensable for investigating mitochondrial-mediated apoptosis [1] [4].
Classification | Members | Activation Mechanism | Primary Functions |
---|---|---|---|
Initiator | Caspase-8, -9, -10 | Activation platforms (apoptosome, DISC) | Initiate apoptosis via effector caspase activation |
Effector | Caspase-3, -6, -7 | Cleavage by initiator caspases | Execute apoptosis via substrate proteolysis |
Inflammatory | Caspase-1, -4, -5 | Inflammasome platforms | Cytokine maturation and inflammatory response |
Caspases are phylogenetically conserved enzymes categorized into three functional subgroups based on their roles in apoptosis and inflammation. Initiator caspases (Group II) possess long prodomains containing death effector domains (DED) or caspase activation and recruitment domains (CARD) that enable their activation through dimerization on specific signaling platforms. For example, caspase-8 activates via the death-inducing signaling complex (DISC) in extrinsic apoptosis, while caspase-9 activates through the apoptosome complex in the intrinsic pathway [2] [3]. Effector caspases (Group III) contain short prodomains and exist as dimers in their zymogen state. Following activation by initiator caspases, they cleave over 600 cellular substrates, including structural proteins (e.g., actin), DNA repair enzymes (e.g., PARP), and inhibitor of caspase-activated DNase (ICAD), culminating in the characteristic morphological changes of apoptosis [2] [6].
Caspase-9 occupies a pivotal position in the apoptotic cascade as the primary initiator caspase for the mitochondrial pathway. Unlike effector caspases that require proteolytic cleavage for activation, caspase-9 gains catalytic competence through dimerization upon recruitment to the Apaf-1 apoptosome complex. This unique activation mechanism makes it particularly amenable to allosteric inhibition strategies [3] [8]. The development of caspase-specific inhibitors like Ac-LEHD-CMK has been crucial for dissecting the individual contributions of caspase family members to apoptotic pathways, especially given the high structural homology among caspases and their overlapping substrate specificities [1] [4].
Caspase-9 activation occurs through a tightly regulated process centered on the apoptosome complex. Following mitochondrial outer membrane permeabilization (MOMP), cytochrome c release promotes ATP-dependent oligomerization of Apaf-1 into a heptameric wheel-like structure. This apoptosome recruits procaspase-9 via CARD-CARD interactions, inducing conformational changes that facilitate caspase-9 dimerization and activation. Two models explain this activation: (1) the "induced proximity" model posits that apoptosome-mediated dimerization alone activates caspase-9, while (2) the "induced conformation" model suggests apoptosome binding induces essential conformational changes [8].
Activated caspase-9 exhibits restricted substrate specificity, primarily cleaving and activating effector caspase-3 and -7. This selectivity distinguishes it from initiator caspases of the extrinsic pathway (e.g., caspase-8). The catalytic efficiency of caspase-9 is profoundly enhanced when bound to the apoptosome (holoenzyme), with the complex increasing its activity by several orders of magnitude compared to free caspase-9 [8]. Regulatory mechanisms governing caspase-9 activity include:
Property | Specification | Research Applications |
---|---|---|
Chemical Name | N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl chloromethyl ketone | Targeted caspase-9 inhibition |
Synonyms | Ac-LEHD-CMK; Caspase-9 Inhibitor III | Literature standardization |
CAS Number | 403848-57-7 | Compound identification |
Molecular Formula | C₂₄H₃₅ClN₆O₉ | Structure-activity studies |
Molecular Weight | 587.02 g/mol | Biochemical characterization |
Purity | ≥95% (HPLC) | Experimental reliability |
Solubility | Water (1 mg/mL); DMSO (5 mg/mL) | In vitro assay compatibility |
Primary Target | Caspase-9 (IC₅₀ = 70 nM) | Mechanism-of-action studies |
Inhibition Mechanism | Irreversible (covalent CMK modification) | Kinetic characterization |
Dysregulation of the intrinsic apoptotic pathway underlies numerous pathological conditions. In traumatic brain injury (TBI), elevated caspase-9 activity correlates with neuronal apoptosis and secondary injury progression. CSF analysis from TBI patients reveals increased cytochrome c, caspase-9, and caspase-3 levels within 4-5 days post-injury, along with elevated αII-spectrin breakdown products (SBDPs) generated by caspase-3 cleavage [2]. Similarly, myocardial ischemia-reperfusion injury involves caspase-9-mediated cardiomyocyte apoptosis, where Ac-LEHD-CMK administration (70 nM) significantly reduces infarct size, lactate dehydrogenase release, and apoptotic indices in isolated rat hearts [1] [6].
In oncology, caspase-9 dysfunction contributes to both tumorigenesis and treatment resistance. Epstein-Barr virus (EBV)-transformed B-cells exploit STAT3-mediated upregulation of a dominant-negative caspase-9 isoform to evade apoptosis, facilitating uncontrolled proliferation despite DNA damage [5]. Caspase-9 polymorphisms and epigenetic silencing are associated with increased susceptibility to lung, gastric, and colorectal cancers, while reduced caspase-9 activity in head and neck squamous cell carcinoma confers cisplatin resistance [8].
The therapeutic rationale for caspase-9 inhibition extends beyond apoptosis suppression:
Disease Model | Experimental Findings | Mechanistic Insights |
---|---|---|
Myocardial Ischemia-Reperfusion | ↓ Infarct size (70 nM); ↓ LDH/CK release; ↓ apoptotic index | Attenuates mitochondrial apoptosis in cardiomyocytes [1] |
Traumatic Brain Injury | Reduces caspase-3 activation; ↓ SBDP120 formation | Blocks intrinsic pathway amplification [2] [6] |
Cancer Biology Studies | Counteracts EBV-mediated STAT3/caspase-9 anti-apoptotic signaling | Reveals viral evasion mechanisms [5] [8] |
Hepatic Injury | Prevents hepatocyte apoptosis (with pan-caspase inhibitors) | Demonstrates caspase-9 contribution to liver pathologies [6] |
Neurodegeneration Research | Protects neurons from oxidative stress-induced apoptosis | Validates caspase-9 role in neuronal death pathways [6] |
Ac-LEHD-CMK serves as a critical pharmacological tool for validating caspase-9 as a therapeutic target. Its specificity arises from the LEHD tetrapeptide sequence matching caspase-9's preferred cleavage site in caspase-3 and caspase-7. The chloromethyl ketone warhead forms a thioether bond with the catalytic cysteine (Cys287) in the caspase-9 active site, enabling irreversible inhibition [1] [4]. While clinical translation faces challenges—including optimizing inhibitor specificity and delivery—Ac-LEHD-CMK remains indispensable for proof-of-concept studies investigating caspase-9's pathophysiological roles [3] [6]. Future directions include developing advanced derivatives with improved pharmacokinetics and exploring allosteric inhibition strategies targeting the caspase-9 dimer interface [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: